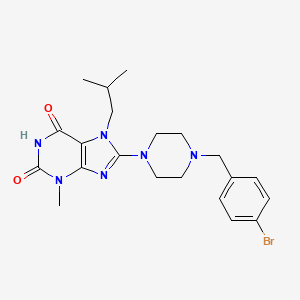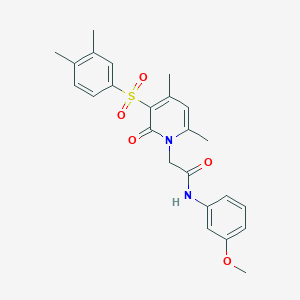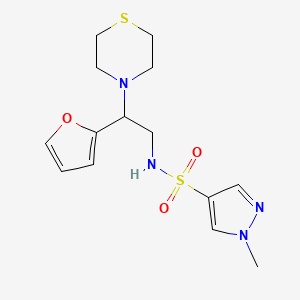
(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
-(S)-2-(2-Fluorophenyl)pyrrolidine hydrochloride (FPhP) is an organofluorine compound that has been used in scientific research for decades. It is a colorless, crystalline solid that is soluble in water, ethanol, and methanol. FPhP is a versatile compound that has been used in a variety of research applications, including synthesis, analytical chemistry, and biochemistry. It is also used in the production of pharmaceuticals and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other fine chemicals. It has also been used in analytical chemistry, where it has been used to detect and quantify various compounds. In biochemistry, this compound has been used to study enzyme kinetics, protein-ligand interactions, and other biochemical processes.
Wirkmechanismus
The mechanism of action of (s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride is not well understood. However, it is believed to act as an antagonist at certain receptor sites in the body. It is thought to bind to certain receptors in the brain, which can lead to changes in behavior and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have antidepressant, anxiolytic, and anticonvulsant effects. It has also been shown to have antinociceptive, anti-inflammatory, and neuroprotective effects. In addition, this compound has been shown to have an effect on the cardiovascular system, as well as the endocrine and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time. In addition, this compound is soluble in a variety of solvents, making it easy to use in a variety of experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents, so it can be difficult to use in certain types of experiments. In addition, this compound can be toxic in high concentrations, so care must be taken when handling it.
Zukünftige Richtungen
(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride has a wide range of potential applications in scientific research. It could be used to study the effects of different drugs on the brain, as well as to study the effects of different environmental conditions on biochemical and physiological processes. In addition, it could be used to develop new drugs and to study the effects of different chemicals on the body. It could also be used to study the effects of different hormones and other biochemical processes. Finally, this compound could be used to study the effects of different environmental conditions on the body, such as temperature, humidity, and air quality.
Synthesemethoden
(s)-2-(2-Fluorophenyl)pyrrolidine hydrochloride can be synthesized from the reaction of 2-fluorophenol and pyrrolidine. The reaction is carried out in a basic solution, such as sodium hydroxide, and the hydrochloride salt is obtained by the addition of hydrochloric acid. The reaction is generally carried out at a temperature of about 70°C. The reaction is complete in about 30 minutes.
Eigenschaften
IUPAC Name |
(2S)-2-(2-fluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMVOKVJJJVBGC-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[1-(4-methylbenzyl)-1H-1,2,3-benzotriazol-5-yl]carbonyl}amino)benzoate](/img/structure/B2457121.png)


![N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2457125.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2457126.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)

![(Z)-methyl 2-(6-chloro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2457134.png)
![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)
![(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2457136.png)
![N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B2457141.png)